molecular formula C9H8ClNO4 B1599674 Dimethyl 3-chloropyridine-2,5-dicarboxylate CAS No. 106014-21-5

Dimethyl 3-chloropyridine-2,5-dicarboxylate

Cat. No.: B1599674
CAS No.: 106014-21-5
M. Wt: 229.62 g/mol
InChI Key: SINDYKCLGNROTL-UHFFFAOYSA-N
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Description

Dimethyl 3-chloropyridine-2,5-dicarboxylate is a chemical compound with the CAS Number: 106014-21-5 . It has a molecular weight of 229.62 and its IUPAC name is dimethyl 3-chloro-2,5-pyridinedicarboxylate . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a solid substance . and is typically stored in a sealed container in a dry room at normal temperature .

Scientific Research Applications

Herbicidal Properties

Dimethyl 3-chloropyridine-2,5-dicarboxylate, specifically its analogs, have been studied for their herbicidal properties. For instance, the 3-chloro analog of Dimethyl 2-methyl-5-(chloropyridin-2-yl)pyrrole-3,4-dicarboxylates displays both post-emergence and pre-emergence herbicidal activities. This property varies with the substitution position of the chlorine atom on the pyridine ring. The application of molecular modeling techniques in this context demonstrates their utility in addressing transport problems related to herbicides (Andrea et al., 1990).

Molecular Recognition

Research has shown the potential of this compound in molecular recognition. For instance, molecular tweezers with active site carboxylic acids exhibit selective complexation behavior, influenced by the microenvironment around the carboxylic acid group. This demonstrates the compound's utility in molecular interactions, potentially useful in a variety of chemical and biological applications (Zimmerman et al., 1991).

Hydrogen Bonding Studies

The compound has been used in the study of hydrogen bonding, particularly in the context of acid-amide interactions. Such studies are crucial for understanding molecular interactions in a variety of chemical and biochemical systems (Wash et al., 1997).

Photodimerization Research

This compound is also used in studies related to photodimerization. This involves the investigation of how light can influence the dimerization process of certain chemical compounds, a topic of interest in fields like photochemistry and material sciences (Taylor & Kan, 1963).

Catalysis and Chemical Synthesis

It serves as a reference compound in research on catalysis and chemical synthesis. For instance, studies on the acylation of inert alcohols and phenols under base-free conditions have referenced compounds like this compound. This highlights its role in understanding and developing new catalytic processes (Liu et al., 2014).

Spectrophotometric Determination

The compound's derivatives have been utilized in the development of spectrophotometric methods for determining substances like free residual chlorine in water samples. This application is significant in environmental monitoring and analysis (Poboży et al., 1995).

Corrosion Inhibition

Research on corrosion inhibition of metals in acidic environments has also involved derivatives of this compound. These studies contribute to the development of more effective corrosion inhibitors, which is crucial in various industrial applications (Bouklah et al., 2005).

Structural and Interaction Studies

The compound has been used in structural and interaction studies, like the investigation of potential antithyroid drugs. Such studies are integral to drug development and understanding the interaction of drugs with biological targets (Chernov'yants et al., 2011).

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

dimethyl 3-chloropyridine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-6(10)7(11-4-5)9(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDYKCLGNROTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466922
Record name Dimethyl 3-chloropyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106014-21-5
Record name 2,5-Dimethyl 3-chloro-2,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106014-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 3-chloropyridine-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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